Cas no 917251-99-1 (8-Bromo-5-fluoroquinoline)

8-Bromo-5-fluoroquinoline is a halogenated quinoline derivative with significant utility in pharmaceutical and agrochemical research. Its bromo and fluoro substituents enhance reactivity, making it a versatile intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to construct complex heterocyclic frameworks. The electron-withdrawing effects of the halogens also facilitate further functionalization, enabling precise modifications for drug discovery. This compound exhibits stability under standard conditions, ensuring reliable handling in synthetic workflows. Its structural features are particularly valuable in developing bioactive molecules, including antimicrobial and anticancer agents. Researchers favor 8-Bromo-5-fluoroquinoline for its balanced reactivity and compatibility with diverse synthetic methodologies.
8-Bromo-5-fluoroquinoline structure
8-Bromo-5-fluoroquinoline structure
Product Name:8-Bromo-5-fluoroquinoline
CAS No:917251-99-1
MF:C9H5BrFN
MW:226.04510474205
MDL:MFCD09907839
CID:858100
PubChem ID:14548347
Update Time:2025-06-09

8-Bromo-5-fluoroquinoline Chemical and Physical Properties

Names and Identifiers

    • 8-Bromo-5-fluoroquinoline
    • 8-bromo-5fluoroquinoline
    • Quinoline, 8-bromo-5-fluoro-
    • OUZLPGJFGCOKJJ-UHFFFAOYSA-N
    • FCH1395345
    • PC200497
    • AX8168738
    • ST24045762
    • Y5656
    • 8-Bromo-5-fluoroquinoline (ACI)
    • 917251-99-1
    • EN300-97323
    • CS-0041930
    • MFCD09907839
    • AKOS015834737
    • Y10370
    • SY111866
    • 8-bromo-5-fluoro-quinoline
    • SCHEMBL3558147
    • J-519391
    • SB71848
    • DTXSID90561534
    • MDL: MFCD09907839
    • Inchi: 1S/C9H5BrFN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H
    • InChI Key: OUZLPGJFGCOKJJ-UHFFFAOYSA-N
    • SMILES: FC1C2C(=NC=CC=2)C(Br)=CC=1

Computed Properties

  • Exact Mass: 224.95900
  • Monoisotopic Mass: 224.95894g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 12.9

Experimental Properties

  • Boiling Point: 294.2±20.0°C at 760 mmHg
  • PSA: 12.89000
  • LogP: 3.13640

8-Bromo-5-fluoroquinoline Security Information

8-Bromo-5-fluoroquinoline Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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8-Bromo-5-fluoroquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:917251-99-1)8-Bromo-5-fluoroquinoline
Order Number:A860249
Stock Status:in Stock
Quantity:10.0g/25.0g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:23
Price ($):171.0/374.0
Email:sales@amadischem.com

Additional information on 8-Bromo-5-fluoroquinoline

Professional Introduction to Compound with CAS No. 917251-99-1 and Product Name: 8-Bromo-5-fluoroquinoline

8-Bromo-5-fluoroquinoline, identified by the Chemical Abstracts Service (CAS) number 917251-99-1, is a fluorinated quinoline derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic aromatic molecules that exhibit a wide range of biological activities, making it a valuable scaffold for the development of novel therapeutic agents. The presence of both bromine and fluorine substituents in its molecular structure imparts unique electronic and steric properties, which can be exploited to modulate its interactions with biological targets.

The quinoline core is a well-documented pharmacophore in medicinal chemistry, with numerous derivatives having demonstrated efficacy in treating infections, cancer, and other diseases. The introduction of halogen atoms, particularly bromine and fluorine, into the quinoline framework has been shown to enhance binding affinity and metabolic stability, key factors in the design of next-generation drugs. 8-Bromo-5-fluoroquinoline is no exception, and its structural features make it a promising candidate for further exploration in drug discovery.

In recent years, there has been a surge in research focused on developing new quinoline-based compounds with improved pharmacokinetic profiles and reduced side effects. The fluorine atom, in particular, plays a crucial role in this context. It can increase the lipophilicity of the molecule, facilitating better membrane penetration, while also contributing to resistance against metabolic degradation. Additionally, fluorine substitution can influence the conformational flexibility of the molecule, allowing for more precise targeting of biological receptors.

The bromine substituent in 8-Bromo-5-fluoroquinoline further enhances its potential as a drug candidate. Bromine atoms are known to improve binding interactions by increasing electrophilicity at specific positions on the molecule. This property can be leveraged to design compounds that exhibit higher affinity for their intended biological targets. Moreover, brominated quinolines have been reported to exhibit enhanced photostability, which is an important consideration for drugs that require prolonged administration or exposure to light.

One of the most compelling aspects of 8-Bromo-5-fluoroquinoline is its versatility as a starting material for further chemical modifications. Researchers have utilized this compound as a precursor in the synthesis of more complex derivatives with tailored biological activities. For instance, it has been employed in the development of inhibitors targeting bacterial enzymes involved in DNA replication and transcription. These inhibitors hold promise for treating antibiotic-resistant infections, a pressing global health challenge.

Recent studies have also explored the potential of 8-Bromo-5-fluoroquinoline in oncology research. Quinoline derivatives have been investigated for their ability to inhibit kinases and other enzymes overexpressed in cancer cells. The structural features of 8-Bromo-5-fluoroquinoline, including its halogenated aromatic core, make it an attractive candidate for designing small-molecule inhibitors that can disrupt critical signaling pathways involved in tumor growth and progression.

The compound's pharmacological profile has been further elucidated through computational modeling and experimental studies. Molecular docking simulations have revealed that 8-Bromo-5-fluoroquinoline can interact with various biological targets with high specificity. These interactions are mediated by key hydrogen bonding networks and hydrophobic contacts between the compound and its binding partners. Such insights have guided the optimization of analogs with improved potency and selectivity.

In addition to its therapeutic applications, 8-Bromo-5-fluoroquinoline has shown promise in materials science research. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The halogen atoms present in its structure contribute to its stability under various conditions, making it a reliable component in these advanced technologies.

The synthesis of 8-Bromo-5-fluoroquinoline involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the quinoline core efficiently. These methods not only ensure high yields but also minimize waste production, aligning with green chemistry principles.

As research continues to uncover new applications for 8-Bromo-5-fluoroquinoline, collaborations between academia and industry are becoming increasingly important. Such partnerships facilitate the rapid translation of laboratory findings into clinical candidates, bringing much-needed treatments to patients worldwide. The compound's multifaceted properties make it a cornerstone in ongoing efforts to address complex diseases through innovative chemical solutions.

In conclusion,8-Bromo-5-fluoroquinoline (CAS No. 917251-99-1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and broad spectrum of potential applications. Its role as a building block for novel therapeutics underscores its importance in modern drug discovery efforts. As scientists continue to explore its capabilities,the future promises even more exciting developments from this remarkable compound.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:917251-99-1)8-Bromo-5-fluoroquinoline
A860249
Purity:99%/99%
Quantity:10.0g/25.0g
Price ($):171.0/374.0
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